4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-
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Overview
Description
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-3-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The chromone core can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-hydroxychromen-2-one
- 6-ethyl-7-hydroxy-4-phenylchromen-2-one
- 6-ethyl-7-hydroxy-3,4-dihydrocoumarin
Uniqueness
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
129415-01-6 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-3-11-8-14-17(9-16(11)19)22-10-15(18(14)20)12-4-6-13(21-2)7-5-12/h4-10,19H,3H2,1-2H3 |
InChI Key |
WHSGEXQLXZKQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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